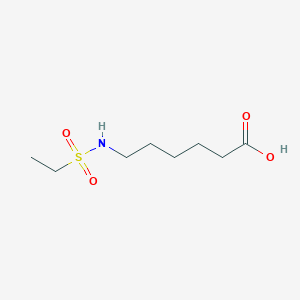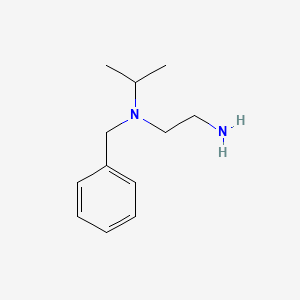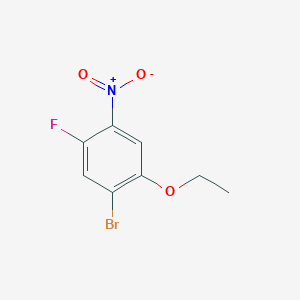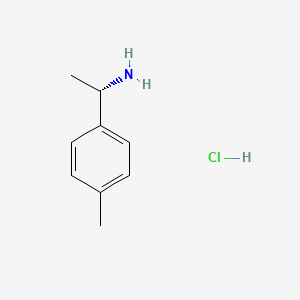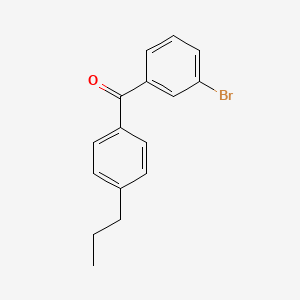
3-Bromo-4'-n-propylbenzophenone
Descripción general
Descripción
3-Bromo-4’-n-propylbenzophenone is a chemical compound with the IUPAC name (3-bromophenyl) (4-propylphenyl)methanone . It has a molecular weight of 303.2 .
Synthesis Analysis
The synthesis of 4-bromo-4’-propylbenzophenone was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride . The compound was recovered with a 60.7% yield following recrystallization in hexane .Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-n-propylbenzophenone is represented by the linear formula C16H15BrO . The InChI code for this compound is 1S/C16H15BrO/c1-2-4-12-7-9-13 (10-8-12)16 (18)14-5-3-6-15 (17)11-14/h3,5-11H,2,4H2,1H3 .Aplicaciones Científicas De Investigación
Bromophenol Derivatives from Marine Sources
Bromophenols, including derivatives related to 3-Bromo-4'-n-propylbenzophenone, have been studied extensively for their potential applications in various fields of scientific research. These compounds, often derived from marine sources such as red algae, exhibit a range of biological activities that make them of interest for further investigation.
One study on the red alga Rhodomela confervoides identified several bromophenol derivatives, although not directly mentioning this compound, these compounds share structural similarities and their study provides insights into the potential applications of bromophenols in general. The research highlighted that these compounds were evaluated for their anticancer and antimicrobial activities, but were found inactive against several human cancer cell lines and microorganisms, suggesting selective activity or the need for further structural modification to enhance bioactivity (Zhao et al., 2004).
Photodynamic Therapy Applications
Another research avenue explores the use of bromophenol derivatives in photodynamic therapy (PDT) for cancer treatment. A study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with bromophenol derivatives. These compounds showed promising photophysical and photochemical properties, including high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in PDT (Pişkin et al., 2020). This indicates that bromophenol derivatives can be pivotal in developing effective treatments against cancer, showcasing the versatility of these compounds in medical research.
Antioxidant and Anti-inflammatory Activities
Further studies on bromophenols from the marine red alga Polysiphonia urceolata revealed compounds with significant DPPH radical scavenging activity, suggesting potent antioxidant properties. The ability of these bromophenols to scavenge free radicals implies they could be beneficial in preventing oxidative stress-related diseases, providing a foundation for the development of novel antioxidants from marine resources (Li et al., 2008).
Mecanismo De Acción
Target of Action
It’s known that benzophenone derivatives can interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that benzophenone derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight (3032) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s potential interactions with various biological targets could lead to a range of effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4’-n-propylbenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBVSIVYXHSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273783 | |
| Record name | (3-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844879-31-8 | |
| Record name | (3-Bromophenyl)(4-propylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(4-propylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)


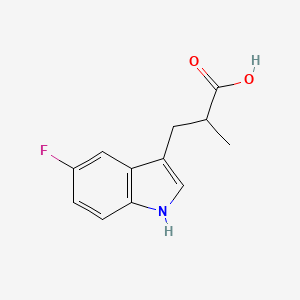
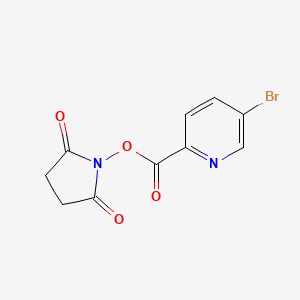
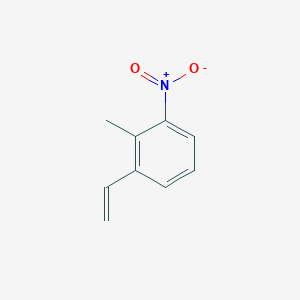
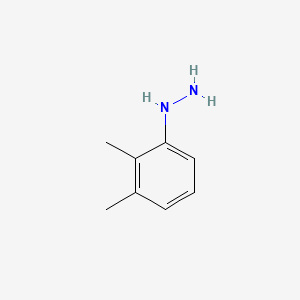
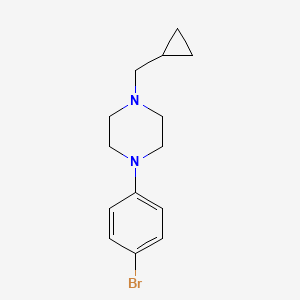
![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)
